(S)-2-{[((S)-2-Amino-propionyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13463255
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29N3O3 |
|---|---|
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H29N3O3/c1-6-17(13(19)11(2)16)10-12-8-7-9-18(12)14(20)21-15(3,4)5/h11-12H,6-10,16H2,1-5H3/t11-,12-/m0/s1 |
| Standard InChI Key | LSDDOAJZYKUXBC-RYUDHWBXSA-N |
| Isomeric SMILES | CCN(C[C@@H]1CCCN1C(=O)OC(C)(C)C)C(=O)[C@H](C)N |
| SMILES | CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C)N |
| Canonical SMILES | CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)C(C)N |
Introduction
Structural and Stereochemical Analysis
The compound’s IUPAC name, tert-butyl (2S)-2-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate, reflects its intricate stereochemistry. The pyrrolidine ring adopts a puckered conformation, with the (S)-configuration at both the pyrrolidine C2 and the amino-propanoyl C2 positions ensuring chiral specificity. This stereochemical arrangement is critical for its biological activity, as demonstrated by its interactions with enantioselective enzymes and receptors.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₉N₃O₃ |
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[[[(2S)-2-aminopropanoyl]-ethylamino]methyl]pyrrolidine-1-carboxylate |
| CAS Number | Not publicly disclosed |
| Stereochemistry | Dual (S)-configuration centers |
The tert-butyl ester group enhances solubility in organic solvents, facilitating its use in synthetic protocols, while the ethyl-amino linker provides flexibility for structural modifications . Computational models suggest that the compound’s three-dimensional structure allows for selective binding to hydrophobic pockets in proteins, a feature leveraged in protease inhibitor design.
Synthesis and Manufacturing
Synthesizing this compound requires meticulous control over reaction conditions to preserve stereochemical integrity. A typical protocol involves:
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Amino Acid Activation: (S)-2-aminopropanoic acid is activated using carbodiimide reagents, forming a reactive acyl intermediate.
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Coupling Reaction: The activated amino acid reacts with ethylamine-functionalized pyrrolidine under inert conditions, yielding the ethyl-amino methyl-pyrrolidine intermediate.
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Esterification: The tertiary hydroxyl group of the pyrrolidine is protected via reaction with tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP.
Industrial-scale production employs continuous flow reactors to optimize yield (typically 75–85%) and minimize racemization. Purification via column chromatography or recrystallization ensures >98% enantiomeric excess, as verified by chiral HPLC .
Mechanism of Action
While the compound’s primary use is as a synthetic intermediate, preliminary studies suggest it modulates enzyme activity through competitive inhibition. For example, its pyrrolidine moiety mimics the transition state of proline-specific proteases, binding to active sites with a K<sub>i</sub> of 12.3 μM. Molecular dynamics simulations reveal that the ethyl-amino group forms hydrogen bonds with catalytic residues, while the tert-butyl ester stabilizes the enzyme-inhibitor complex via hydrophobic interactions .
Physicochemical Properties
The compound exhibits a melting point of 89–92°C and a logP value of 1.8, indicating moderate lipophilicity. It is soluble in dichloromethane, dimethylformamide, and acetone but poorly soluble in water (<0.1 mg/mL). Stability studies under accelerated conditions (40°C/75% RH) show no degradation over six months, making it suitable for long-term storage .
Applications in Pharmaceutical Research
Peptide Synthesis
The tert-butyl ester serves as a transient protecting group for carboxylic acids during solid-phase peptide synthesis (SPPS). Its bulkiness prevents undesired side reactions, while mild acidic cleavage (e.g., with TFA) regenerates the free carboxylate without damaging sensitive residues .
Asymmetric Catalysis
As a chiral auxiliary, the compound induces enantioselectivity in aldol and Mannich reactions. For instance, in a model aldol reaction, it achieved 94% enantiomeric excess (ee) when paired with a thiourea catalyst .
Drug Candidate Development
Derivatives of this compound are being evaluated as:
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Neurological Agents: Modulators of NMDA receptors for treating Alzheimer’s disease.
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Antimicrobials: Inhibitors of bacterial peptide deformylase (PDF).
Recent Research Findings
A 2024 study demonstrated that replacing the ethyl group with a cyclopropyl moiety increased binding affinity for PDF by 40%, highlighting the potential for structural optimization. Another investigation utilized the compound as a scaffold for synthesizing macrocyclic peptides targeting hepatitis C virus NS3/4A protease .
Future Directions
Ongoing research aims to:
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